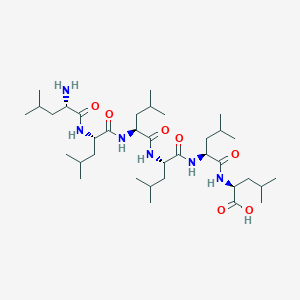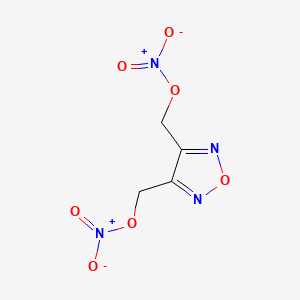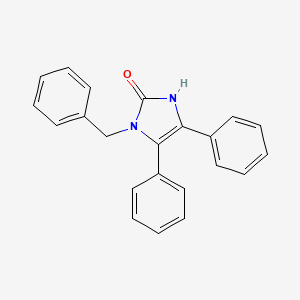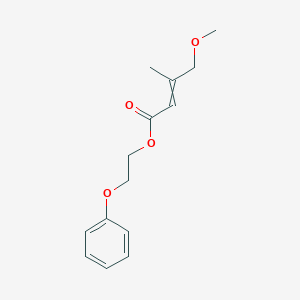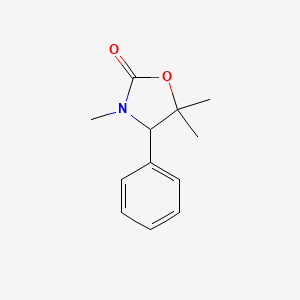![molecular formula C26H42O7 B14607225 Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate CAS No. 60904-02-1](/img/structure/B14607225.png)
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is a complex organic compound with a unique structure that includes acetyl and acetyloxy groups attached to a non-1-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable acetylated alkyne under basic conditions, followed by esterification and acetylation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl and acetyloxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The non-1-yn-1-yl chain provides structural rigidity, which can affect the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the acetyl and acetyloxy groups.
Acetylacetone: Contains acetyl groups but lacks the ester functionality and the non-1-yn-1-yl chain.
Ethyl acetoacetate: Similar ester functionality but with different substituents.
Uniqueness
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is unique due to its combination of acetyl, acetyloxy, and non-1-yn-1-yl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
60904-02-1 |
|---|---|
Molecular Formula |
C26H42O7 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
diethyl 2-acetyl-2-(4-acetyloxynon-1-ynyl)nonanedioate |
InChI |
InChI=1S/C26H42O7/c1-6-9-12-16-23(33-22(5)28)17-15-20-26(21(4)27,25(30)32-8-3)19-14-11-10-13-18-24(29)31-7-2/h23H,6-14,16-19H2,1-5H3 |
InChI Key |
AZHAGZHGTIQVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC#CC(CCCCCCC(=O)OCC)(C(=O)C)C(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


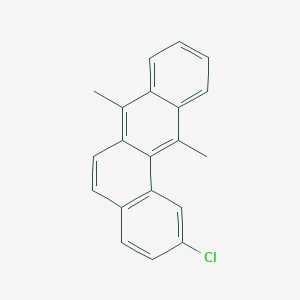
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
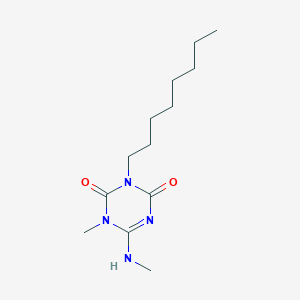
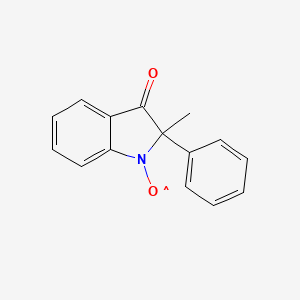
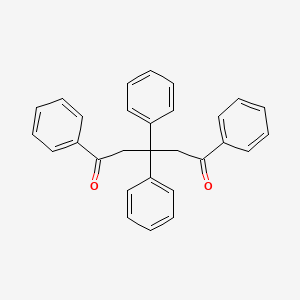

![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
